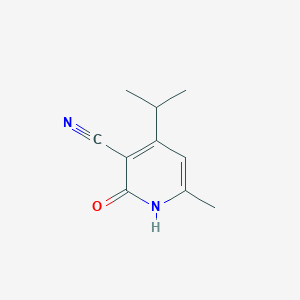

3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone

Description

Significance of Pyridinone Scaffolds in Heterocyclic Chemistry

Pyridinone scaffolds are a class of six-membered nitrogen-containing heterocycles that hold a privileged position in the realm of organic chemistry. Their unique electronic and structural features, including the ability to act as both hydrogen bond donors and acceptors, make them highly versatile. This dual nature allows them to participate in a wide array of chemical reactions and interactions, rendering them valuable in the design and synthesis of complex molecules. The 2(1H)-pyridinone structure, in particular, is a common motif in numerous natural products and biologically active compounds, underscoring its fundamental importance in the field.

Overview of Substituted 2(1H)-Pyridinones as Synthetic Intermediates and Building Blocks

Substituted 2(1H)-pyridinones are highly valued as synthetic intermediates and building blocks in organic synthesis. iipseries.org Their utility stems from the reactivity of the pyridinone ring and the influence of its various substituents, which can be strategically manipulated to construct more complex molecular architectures. iipseries.org These compounds serve as precursors for the synthesis of a diverse range of heterocyclic systems, including pyridines, quinolizidines, and indolizidine alkaloids. The versatility of the 2(1H)-pyridinone core allows chemists to introduce a wide variety of functional groups, leading to the generation of large libraries of compounds for screening in drug discovery and materials science.

Focus on 3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone within the Context of Pyridinone Derivatives

Within the extensive family of pyridinone derivatives, this compound represents a specific and interesting scaffold. The presence of a cyano group at the 3-position, an isopropyl group at the 4-position, and a methyl group at the 6-position imparts a unique combination of steric and electronic properties to the molecule. The cyano group, in particular, is a versatile functional group that can be transformed into various other functionalities, such as amines, carboxylic acids, and amides, further enhancing the synthetic utility of the parent molecule. The alkyl substituents at the 4- and 6-positions influence the molecule's lipophilicity and steric environment, which can be crucial for its reactivity and biological interactions. While specific research on this exact compound is limited, its properties and reactivity can be inferred from studies on closely related 3-cyano-4-alkyl-6-methyl-2(1H)-pyridinones.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-oxo-4-propan-2-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-6(2)8-4-7(3)12-10(13)9(8)5-11/h4,6H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNMYDYALSFMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C#N)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyano 4 Isopropyl 6 Methyl 2 1h Pyridinone and Its Precursors

Classical Synthesis Routes to 2(1H)-Pyridinone Derivatives

Classical approaches to the 2(1H)-pyridinone ring system have been well-established for decades, primarily involving the cyclic condensation of two compounds or the modification of existing six-membered rings. nih.gov These methods often rely on building the heterocyclic ring from acyclic precursors through various condensation and cyclization strategies.

Cyclic condensation reactions are a cornerstone for the synthesis of 3-cyano-2-pyridone derivatives. These methods typically involve the regioselective cyclocondensation of an acetonitrile (B52724) derivative, such as ethyl cyanoacetate (B8463686), cyanoacetamide, or malononitrile (B47326), with a suitable carbonyl substrate in a [3 + 3] annulation mode. rsc.org The process often begins with a Michael addition of the acetonitrile derivative to a 1,3-dicarbonyl or α,β-unsaturated compound, followed by cyclization. rsc.org

One established route to 3-cyano-2-pyridone derivatives involves the use of β-enaminoderivatives. For instance, enaminonitriles can be formed from the Knoevenagel condensation product of ketones and ethyl acetoacetate, which are then reacted with N,N-dimethylformamide-dimethylacetal (DMF-DMA). rsc.org The subsequent addition of various primary nucleophilic amines to the enaminonitrile intermediate leads to the formation of the desired 3-cyano-2-pyridone derivatives. rsc.org The synthesis of the specific target compound, 3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone, would necessitate starting with a β-enamino ketone or a related precursor incorporating the isopropyl and methyl groups at the appropriate positions.

N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) is a versatile reagent in heterocyclic synthesis. scirp.orgscirp.org It reacts with compounds containing active methylene (B1212753) groups to form enamine intermediates, which are valuable for constructing various heterocyclic systems. nih.govscirp.org In the context of pyridinone synthesis, DMF-DMA can be used to create enaminonitrile precursors from Knoevenagel products. rsc.org These precursors are then cyclized to form the pyridone ring. For example, a one-pot synthesis of 2-(1H)-pyridinone can be achieved directly from dimethyl 3-oxopentanedioate, a primary amine, and DMF-DMA, using L-proline as a catalyst. nih.gov This approach demonstrates broad functional group tolerance and proceeds in an efficient and environmentally friendly manner. nih.gov

Multicomponent reactions (MCRs) have become powerful tools for the efficient synthesis of complex heterocyclic scaffolds, including 3-cyano-2(1H)-pyridones. nih.govnih.gov MCRs are highly convergent one-pot processes where three or more reactants are combined to form a product that contains the essential parts of all the starting materials. rsc.org

A common MCR strategy for synthesizing polysubstituted dihydropyridones involves the combination of cyanoacetamide, aryl aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) in refluxing ethanol (B145695) with pyridine (B92270) as a catalyst. nih.gov This method benefits from neutral conditions and the ease of mixing reagents without prior activation. nih.gov Microwave-assisted MCRs have also been developed, offering an expeditious route to 3-cyano-2(1H)-pyridones in good yields. nih.gov For example, the reaction of a ketone, an aldehyde, an active methylene nitrile, and ammonium acetate can be optimized under microwave irradiation to produce the desired pyridone. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Reagent | Solvent | Conditions |

|---|---|---|---|---|---|

| Ketone (e.g., Acetophenone derivative) | Active Methylene Nitrile (e.g., Malononitrile) | Aldehyde | NH4OAc | EtOH | 100–150 °C, 5–30 min, Microwave Irradiation |

Traditional synthetic strategies for preparing 4,6-diaryl-3-cyano-2(1H)-pyridones often employ a two-step sequence that involves a Michael-type addition followed by an oxidative intramolecular cyclization. nih.gov This pathway can utilize various α,β-unsaturated carbonyl substrates, such as ethyl 2-cyano-3-arylacrylates and 1,3-diaryl-2-propen-1-ones. nih.gov The initial step involves the addition of a nucleophile (often from an active methylene compound) to the unsaturated system. The subsequent intramolecular cyclization, often requiring an oxidizing agent, closes the ring to form the pyridone structure. This sequence of cascade reactions can include Knoevenagel condensation, Michael addition, intramolecular cyclization, tautomerization, and oxidative aromatization. rsc.org

Diketene (B1670635) is a highly reactive chemical that serves as an efficient reagent in heterocyclic chemistry. researchgate.net The reaction of diketene with cyanothioacetamide in dry dioxane in the presence of triethylamine (B128534) provides a convenient and regioselective method for preparing a pyridone derivative. researchgate.netosi.lv This reaction yields triethylammonium (B8662869) 3-cyano-6-methyl-4-oxo-1,4-dihydro-2-pyridinethiolate. researchgate.netosi.lv It is important to note that this specific reaction produces a 4(1H)-pyridone (specifically, a 4-oxo derivative) rather than the 2(1H)-pyridinone isomer. researchgate.netosi.lv The resulting thiolate is a versatile intermediate that can be further modified, for example, through regioselective S-alkylation to prepare various substituted 4(1H)-pyridones and fused heterocyclic systems like thiazolo[3,2-a]pyridine and thieno[2,3-b]pyridine. researchgate.netosi.lv

| Reactant 1 | Reactant 2 | Base/Solvent | Primary Product |

|---|---|---|---|

| Diketene | Cyanothioacetamide | Triethylamine / Dioxane | Triethylammonium 3-cyano-6-methyl-4-oxo-1,4-dihydro-2-pyridinethiolate |

Cyclic Condensation Reactions

Advanced Synthetic Approaches and Process Intensification

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign processes. For the synthesis of 3-cyano-2(1H)-pyridinone derivatives, this includes one-pot procedures, continuous flow techniques, and mechanochemistry, which streamline processes and reduce waste.

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency and resource conservation. For the synthesis of substituted 3-cyano-2(1H)-pyridones, multicomponent reactions are particularly effective. These reactions combine several starting materials in a single step to form a complex product.

A common one-pot strategy involves the condensation of a ketone (such as 1-(2,5-dichlorothiophen-3-yl)ethan-1-one), an aldehyde, and ethyl cyanoacetate in the presence of ammonium acetate. researchgate.net This approach yields highly substituted pyridones in good yields (63-86%). researchgate.net While this specific example does not produce this compound, the methodology is adaptable. By selecting the appropriate β-dicarbonyl compound, aldehyde, and nitrile source, the synthesis can be tailored to produce a variety of pyridone derivatives. researchgate.netcore.ac.uk For instance, the reaction of an appropriate β-dicarbonyl with malononitrile or cyanoacetamide in the presence of a base like piperidine (B6355638) or potassium hydroxide (B78521) can furnish the desired pyridone core. researchgate.netsciforum.net Microwave-assisted multicomponent approaches have also proven effective in efficiently synthesizing 3-cyano-2(1H)-pyridones in good yields. nih.gov

A general scheme for the one-pot synthesis of N-alkylated-3-cyano-2-pyridones involves the reaction of N-alkylated-2-cyanoacetamide derivatives with acetylacetone (B45752) in the presence of a base like potassium hydroxide (KOH) in ethanol. sciforum.net

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Class | Yield Range |

| N-alkyl-2-cyanoacetamide | Acetylacetone | KOH / Ethanol | N-alkyl-3-cyano-4,6-dimethyl-2-pyridone | 53-75% sciforum.net |

| Ketone, Aldehyde | Ethyl Cyanoacetate | Ammonium Acetate | 3-Cyano-4,6-disubstituted-2-pyridone | 63-86% researchgate.net |

| 1,3-Diketone | Malononitrile | Triethylamine | 3-Cyano-4,6-disubstituted-2-pyridone | Good researchgate.net |

Continuous flow synthesis, performed in microreactors, offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. scispace.com This technique has been successfully applied to the synthesis of 3-cyano-4-methyl-2-pyridone (B1589630) derivatives, which are structurally similar to the target compound. shd-pub.org.rs

In a typical setup, solutions of the reactants are pumped through a capillary microreactor where they mix and react. researchgate.net The synthesis of 3-cyano-4,6-dimethyl-2-pyridone and 3-cyano-6-hydroxy-4-methyl-2-pyridone has been optimized in a continuous flow system at room temperature. scispace.comshd-pub.org.rs By varying the flow rates of the reactant solutions, the residence time in the microreactor can be controlled, thereby optimizing the product yield. shd-pub.org.rs This method has achieved satisfactory yields of approximately 60% in less than 10 minutes, highlighting its potential for industrial production due to its efficiency and process intensification. scispace.comshd-pub.org.rs

The advantages of this approach include superior mass and heat transfer, automated process control, and minimized contact with potentially hazardous substances as the reaction occurs in a closed system. scispace.comresearchgate.net

| Pyridone Derivative | Synthesis Method | Yield | Reaction Time | Reference |

| 3-Cyano-4,6-dimethyl-2-pyridone | Continuous Flow | ~60% | < 10 min | scispace.comshd-pub.org.rs |

| 3-Cyano-6-hydroxy-4-methyl-2-pyridone | Continuous Flow | ~60% | < 10 min | scispace.comshd-pub.org.rs |

Mechanochemical synthesis utilizes mechanical energy, typically through ball milling, to induce chemical reactions. This solvent-free or low-solvent approach is a cornerstone of green chemistry. The synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone has been investigated using this technique, demonstrating its feasibility for producing the pyridone ring system. idk.org.rs

The process involves milling reactants, such as cyanoacetamide and a β-keto ester (e.g., ethyl acetoacetate), in a planetary ball mill with a catalyst like potassium hydroxide (KOH). idk.org.rsresearchgate.net A small amount of a liquid, such as ethanol, may be added as a viscous control agent to facilitate the reaction. idk.org.rs Key parameters that can be optimized include milling time, the number and size of the milling balls, angular velocity, and the molar ratio of reactants. researchgate.net Studies have shown that milling time is a dominant process parameter. researchgate.net For the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone, isolated yields of up to 56% were achieved, with the potential to exceed 60% when combined with an aging process. idk.org.rsresearchgate.net This marks a pioneering effort in applying mechanochemical treatment for the synthesis of this class of compounds. idk.org.rs

| Parameter | Condition | Effect on Yield |

| Milling Time | Increased from 15 min to 4 h | Yield increased from 2.5% to 56% researchgate.net |

| Reactant Ratio (Cyanoacetamide:KOH) | > 1.25:1 | Decrease in yield idk.org.rs |

| Solvent | Without ethanol | Low yield idk.org.rs |

Preparation of Anionic Forms and Metal Salts of 3-Cyano-2(1H)-pyridinone Derivatives

The 2(1H)-pyridinone scaffold possesses an acidic proton on the ring nitrogen, allowing for deprotonation to form an anionic pyridonate. This anion is a key intermediate in various reactions and can be isolated as a salt with a suitable cation.

The formation of the anionic species is typically achieved by treating the pyridone with a base. researchgate.net The choice of base can range from inorganic bases like potassium carbonate (K2CO3) and potassium hydroxide (KOH) to organic bases such as triethylamine and piperidine. researchgate.netsciforum.netnih.gov For example, the deprotonation of malononitrile with cesium fluoride (B91410) generates a carbanion intermediate that is crucial for subsequent cyclization steps in pyridone synthesis. researchgate.net

The resulting anion can then form a salt with a metal cation (e.g., K+) or an organic cation. An example is the reaction of ethyl ethoxymethylenemalonate with cyanothioacetamide in the presence of N-methylmorpholine, which yields N-methylmorpholinium 3-cyano-5-ethoxycarbonyl-6-oxopyridine-2-thiolate. colab.ws These anionic forms and salts can exhibit different solubility and reactivity profiles compared to the neutral parent compound, which can be advantageous in subsequent synthetic transformations or for specific applications.

Chemical Reactivity and Derivatization Strategies of 3 Cyano 4 Isopropyl 6 Methyl 2 1h Pyridinone Analogs

Alkylation Reactions (e.g., S-Alkylation, N-Alkylation)

The 2(1H)-pyridinone ring system possesses two primary sites for alkylation: the nitrogen atom (N-alkylation) and the exocyclic oxygen atom (O-alkylation). The regioselectivity of this reaction is influenced by factors such as the alkylating agent, the base used, and the solvent.

In the case of closely related 3-cyano-2(1H)-pyridone analogs, N-alkylation is often the preferred pathway. For instance, the allylation of 3-cyano-4,6-dimethyl-2-pyridone with allyl bromide results in a mixture of N- and O-alkylated products. researchgate.net Specifically, the reaction yields 1-allyl-3-cyano-4,6-dimethyl-2-pyridone (the N-alkylated product) and 2-allyloxy-3-cyano-4,6-dimethylpyridine (the O-alkylated product) in a 3:1 ratio. researchgate.net This indicates a kinetic preference for attack at the nitrogen atom under these conditions.

The choice of base can also be a determining factor in regioselectivity. Studies on various 3-cyano-2(1H)-pyridones have demonstrated that using cesium carbonate (Cs₂CO₃) as the base promotes selective N-alkylation with a range of alkyl halides. researchgate.net The use of alkyl dihalides, however, can lead to more complex mixtures of both N- and O-alkylated compounds. researchgate.net

| Reactant | Alkylating Agent | Base | Product(s) | Ratio (N:O) | Reference |

| 3-Cyano-4,6-dimethyl-2-pyridone | Allyl bromide | Not specified | 1-allyl-3-cyano-4,6-dimethyl-2-pyridone & 2-allyloxy-3-cyano-4,6-dimethylpyridine | 3:1 | researchgate.net |

| 3-Cyano-2(1H)-pyridones | Alkyl halides | Cs₂CO₃ | N-alkyl-2-pyridones | Selective N-alkylation | researchgate.net |

| 3-Cyano-2(1H)-pyridones | Alkyl dihalides | Cs₂CO₃ | Mixture of N- and O-alkylated products | Complex mixture | researchgate.net |

Cycloaddition Reactions

The pyridone ring can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex bicyclic structures.

The viability and rate of cycloaddition reactions involving 2(1H)-pyridones are heavily dependent on the steric and electronic properties of the substituents on the pyridone ring. rsc.org For cycloaddition to occur, the pyridone must adopt a planar conformation to act as a diene. rsc.org

Steric Effects: The presence of bulky substituents can influence the reaction rate. In some cases, steric buttressing between substituent groups can favor the planar diene conformation, thereby promoting cycloaddition across the 3,6-positions. rsc.org Conversely, significant steric hindrance can impede the approach of the dienophile, slowing or preventing the reaction. nih.gov Computational studies on related systems have shown that steric hindrance can override electronic preferences in determining the regioselectivity of cycloadditions. nih.gov

The reverse of the Diels-Alder reaction, the retro-Diels-Alder (rDA) reaction, is a thermally or chemically induced cycloelimination. wikipedia.org This process is thermodynamically favored at higher temperatures and can be driven by the formation of stable products. wikipedia.orgmasterorganicchemistry.com In the context of pyridone chemistry, rDA reactions are a powerful tool for synthesis.

Diels-Alder adducts of pyridones can undergo rDA to release isocyanates, leading to the formation of highly substituted aromatic compounds. wikipedia.org A notable application is the reaction of a 2-pyrone with an alkyne, which, after an initial Diels-Alder cycloaddition, undergoes a retro-Diels-Alder reaction that irreversibly eliminates carbon dioxide (CO₂) to form a stable aromatic ring. masterorganicchemistry.com This sequence is particularly favorable due to the generation of an aromatic product and the gaseous CO₂ byproduct. masterorganicchemistry.com

The rDA reaction has also been employed as a key step in the regioselective synthesis of novel heterocyclic systems, such as rsc.orgrsc.orgrsc.orgtriazolo[4,3-a]pyrimidin-7(1H)-ones from norbornene-condensed precursors. rsc.org The thermal rDA reaction of these adducts proceeds cleanly to yield the target pyrimidinone products. rsc.org

Condensation and Coupling Reactions with Functionalized Reagents

The synthesis of the 3-cyano-2(1H)-pyridinone core itself often involves condensation reactions. The Guareschi-Thorpe condensation is a classic method for preparing these structures. researchgate.net Modern approaches frequently utilize one-pot, multi-component reactions that proceed through a sequence of condensations and cyclizations.

For example, N-amino-3-cyano-2-pyridone derivatives can be synthesized via a one-pot, three-component reaction of an aromatic aldehyde, cyanoacetohydrazide, and an activated nitrile substrate (like malononitrile (B47326) or ethyl cyanoacetate). rsc.org This cascade reaction involves a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. rsc.org

Similarly, other 3-cyano-2-oxo-1,2-dihydropyridine derivatives have been prepared through the cyclocondensation of chalcones with cyanoacetamide. orientjchem.org The reaction of cinnamonitrile (B126248) derivatives with cyanoacetohydrazone in the presence of a piperidine (B6355638) catalyst also yields highly functionalized pyridones, such as 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. orientjchem.org These methods highlight the utility of condensation chemistry in building the pyridone ring system.

| Reaction Type | Reagents | Catalyst | Product Type | Reference |

| Multi-component Cascade | Aromatic aldehyde, Cyanoacetohydrazide, Malononitrile | Piperidine | N-amino-3-cyano-2-pyridone | rsc.org |

| Cyclocondensation | Chalcone, Cyanoacetamide | Not specified | 2-oxo-1,2-dihydropyridine-3-carbonitrile | orientjchem.org |

| Condensation/Cyclization | Cyanoacetohydrazone, Cinnamonitrile | Piperidine | 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | orientjchem.org |

Transformations to Novel Heterocyclic Systems

The functional groups on the 3-cyano-2(1H)-pyridinone scaffold serve as handles for further derivatization into more complex heterocyclic structures.

One such transformation involves the halocyclization of alkylated derivatives. As previously mentioned, the N-allyl derivative of 3-cyano-4,6-dimethyl-2-pyridone can be synthesized via alkylation. researchgate.net This intermediate, upon reaction with iodine or bromine, undergoes a highly chemoselective halocyclization to produce 2,3-dihydro researchgate.netrsc.orgoxazolo[3,2-a]pyridinium salts in nearly quantitative yields. researchgate.net

Furthermore, the pyridone core is a precursor for building other fused heterocyclic systems. The reaction of thiouracil derivatives, which share structural similarities with pyridones, with hydrazonoyl chlorides can lead to the formation of rsc.orgrsc.orgrsc.orgtriazolo[4,3-a]pyrimidinone systems. rsc.org This type of transformation strategy, involving the annulation of a new ring onto the existing pyridone framework, is a common approach to generating novel molecular architectures with potential applications in medicinal chemistry and materials science. ekb.eg

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual nuclei.

In the ¹H NMR spectrum, the isopropyl group would exhibit a characteristic septet for the methine proton and a doublet for the two methyl groups. The methyl group at the 6-position would appear as a singlet, and the proton at the 5-position would also be a singlet. researchgate.net The N-H proton of the pyridinone ring typically appears as a broad singlet at a downfield chemical shift, often above 12 ppm in DMSO-d₆, indicative of its acidic nature. nih.gov

Table 1: Representative ¹H NMR Data for a 3-cyano-4,6-dialkyl-2(1H)-pyridinone Analog Data based on 3-cyano-4,6-dimethyl-2-pyridone in CDCl₃. researchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 6.10 | s (singlet) |

| 4-CH₃ | 2.45 | s (singlet) |

| 6-CH₃ | 2.40 | s (singlet) |

Table 2: Representative ¹³C NMR Data for a 3-cyano-4,6-dialkyl-2(1H)-pyridinone Analog Data based on 1-allyl-3-cyano-4,6-dimethyl-2-pyridone. researchgate.net

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 160.0 |

| C-4 | 158.5 |

| C-6 | 152.5 |

| CN | 116.0 |

| C-5 | 109.1 |

| C-3 | 99.1 |

| 4-CH₃ | 20.4 |

| 6-CH₃ | 19.9 |

Variable-temperature (VT) NMR experiments are a powerful tool for studying dynamic processes such as conformational exchange and intermolecular aggregation. ox.ac.uk For 2(1H)-pyridinone derivatives, VT-NMR can provide insights into the equilibrium between monomeric and dimeric species in solution. 2-Pyridones are well-known to form stable hydrogen-bonded dimers. nih.gov

By monitoring the chemical shifts of the N-H proton and other ring protons at different temperatures, it is possible to characterize the thermodynamics of the dimerization process. As the temperature is lowered, the equilibrium is expected to shift towards the dimeric form, which can lead to significant changes in the chemical shifts, particularly for the N-H proton involved in the hydrogen bond. researchgate.net Linewidth analysis in VT-NMR spectra can also provide information about the rates of association and dissociation of these aggregates. researchgate.net

While intermolecular hydrogen bonding leading to dimerization is the most prominent interaction for 2(1H)-pyridinones, the potential for intramolecular hydrogen bonds exists if suitable substituent groups are present. nih.gov In the case of 3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone, there are no conventional groups to form strong intramolecular hydrogen bonds of the NH…O,S,N type.

However, spectroscopic techniques, particularly NMR and IR, are highly sensitive to the presence of such interactions. An intramolecular hydrogen bond would typically result in a downfield shift of the involved proton's resonance in the ¹H NMR spectrum and a red-shift (lower frequency) of the corresponding stretching vibration in the IR spectrum. nih.gov

The substitution of a proton with a deuterium (B1214612) atom can induce small but measurable changes in the NMR chemical shifts of nearby nuclei, an effect known as the deuterium isotope effect. huji.ac.il These effects can provide subtle structural and electronic information. The magnitude of the isotope shift, denoted as ⁿΔX(D), where n is the number of bonds separating the deuterium and the observed nucleus X, is influenced by factors such as hybridization, bond lengths, and vibrational modes. oup.comfu-berlin.de

In pyridinone systems, deuteration of the N-H group would be expected to cause a small upfield shift (a negative isotope effect) on the adjacent carbon nuclei (C-2 and C-6), which is a common observation for two-bond isotope effects (²ΔC(D)). fu-berlin.de These effects are generally small, on the order of parts per billion (ppb), but are readily detectable with modern high-field NMR spectrometers. oup.com Studying these effects can offer insights into the nature of the N-H bond and the electronic structure of the heterocyclic ring. acs.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a key technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be characterized by several distinct absorption bands. A strong absorption corresponding to the C≡N (nitrile) stretching vibration is expected in the range of 2215–2225 cm⁻¹. nih.govmdpi.com The C=O (carbonyl) stretching vibration of the pyridinone ring typically appears as a strong band between 1635 and 1675 cm⁻¹. nih.govmdpi.com

The N-H stretching vibration is often observed as a broad band in the region of 2800–3200 cm⁻¹, with the broadening being a result of intermolecular hydrogen bonding. nih.gov Additionally, C-H stretching vibrations for the isopropyl and methyl groups would be present just below 3000 cm⁻¹, and various C=C and C-N stretching vibrations of the pyridone ring would appear in the 1400–1600 cm⁻¹ region. asianpubs.org

Table 3: Characteristic FTIR Absorption Bands for 3-cyano-2(1H)-pyridinone Derivatives Data based on various 4,6-disubstituted-3-cyano-2(1H)-pyridones. nih.govmdpi.com

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (H-bonded) | 2800–3200 |

| C≡N stretch | 2215–2225 |

| C=O stretch | 1635–1675 |

| C=C stretch | 1400–1600 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. 2(1H)-Pyridone derivatives typically exhibit multiple absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions. rsc.org For 4,6-diaryl-3-cyano-2(1H)-pyridones, absorption bands have been observed in the range of 217–275 nm. rsc.org The exact positions and intensities of these bands are sensitive to the substitution pattern on the pyridone ring and the polarity of the solvent. researchgate.netresearcher.life

The presence of the chromophoric pyridone system, along with the cyano and alkyl substituents, would give this compound a characteristic UV-Vis spectrum useful for its identification and quantification. Solvatochromic studies, where the spectrum is recorded in a series of solvents with varying polarities, can offer further insights into the nature of the electronic transitions and the dipole moment of the molecule in its ground and excited states. rsc.orgresearchgate.net

Table 4: Representative UV-Vis Absorption Maxima for 3-cyano-2(1H)-pyridinone Derivatives in Ethanol (B145695) Data based on 4,6-diaryl-3-cyano-2(1H)-pyridones. rsc.org

| Transition Type | Wavelength Range (λₘₐₓ, nm) |

| π→π* / n→π* | 217–275 |

Mass Spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information is critical for determining the molecular weight of a compound and can provide insights into its structure through fragmentation analysis. For a compound like this compound, mass spectrometry serves as a primary tool for confirming its molecular identity.

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like pyridinones. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, typically protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

For this compound (Chemical Formula: C₁₀H₁₂N₂O), the expected exact mass is 176.0950 g/mol . In a high-resolution mass spectrum, the molecular ion peak would be observed at an m/z value corresponding to this mass.

Expected Mass Spectrometric Data:

| Ionization Mode | Ion Type | Calculated m/z |

| ESI Positive | [M+H]⁺ | 177.1028 |

| ESI Negative | [M-H]⁻ | 175.0872 |

| Electron Impact (EI) | [M]⁺ | 176.0950 |

Note: The data in this table is theoretical and represents the expected values for this compound. Actual experimental values may vary slightly.

The fragmentation pattern observed in the mass spectrum can also yield valuable structural information. For instance, the loss of the isopropyl group or the cyano group would result in characteristic fragment ions, helping to piece together the molecular structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample, which can then be compared to the theoretical composition calculated from the compound's molecular formula. This comparison is crucial for verifying the purity and identity of a synthesized compound.

For this compound, with the chemical formula C₁₀H₁₂N₂O, the theoretical elemental composition can be calculated as follows:

Carbon (C): (10 * 12.011) / 176.216 * 100% = 68.16%

Hydrogen (H): (12 * 1.008) / 176.216 * 100% = 6.86%

Nitrogen (N): (2 * 14.007) / 176.216 * 100% = 15.90%

Oxygen (O): (1 * 15.999) / 176.216 * 100% = 9.08%

Theoretical vs. Experimental Elemental Analysis Data:

| Element | Theoretical % | Experimental % |

| Carbon (C) | 68.16 | Value to be determined |

| Hydrogen (H) | 6.86 | Value to be determined |

| Nitrogen (N) | 15.90 | Value to be determined |

| Oxygen (O) | 9.08 | Value to be determined |

Note: The "Experimental %" column is intentionally left blank as it requires actual laboratory analysis of a sample of this compound. A pure sample would be expected to yield experimental values that are in close agreement (typically within ±0.4%) with the theoretical percentages.

This analytical method provides a foundational check of the compound's composition, complementing the structural information obtained from spectroscopic techniques like mass spectrometry.

X-ray Diffraction Structural Analysis

Crystallographic analyses of related pyridinone compounds, such as 3-cyano-4,6-dimethyl-2-pyridone, confirm the planarity of the pyridinone ring. The presence of various substituents can, however, induce slight deviations from perfect planarity. The exocyclic atoms of the substituents are also precisely located, confirming their spatial orientation relative to the core ring structure. For instance, in the case of related compounds, the geometry around the nitrogen and oxygen atoms of the pyridone ring is consistent with sp² hybridization.

Hydrogen Bonding Networks in the Solid State

Hydrogen bonding is a predominant intermolecular force that dictates the supramolecular assembly of 2(1H)-pyridinone derivatives in the solid state. The presence of both a hydrogen bond donor (the N-H group) and acceptors (the carbonyl oxygen and the nitrile nitrogen) allows for the formation of robust and predictable hydrogen bonding networks.

The most prevalent type of hydrogen bond observed in the crystal structures of related 2(1H)-pyridinones is the N-H···O interaction. This interaction typically occurs between the pyridinone ring's N-H group and the carbonyl oxygen of an adjacent molecule, leading to the formation of dimers. In addition to this primary interaction, weaker C-H···O and C-H···N hydrogen bonds can also be present, further stabilizing the crystal structure. For instance, in the crystal structure of 3-cyano-4,6-dimethyl-2-pyridone, the molecules form centrosymmetric dimers via N-H···O hydrogen bonds researchgate.net. In other complex heterocyclic systems, N-H···N and N-H···O hydrogen bonds can link molecules into three-dimensional architectures nih.govresearchgate.net.

The geometry of hydrogen bonds can be characterized by the distance between the donor and acceptor atoms and the angle of the bond. While specific values for this compound are not available, representative data from analogous structures provide insight into the typical geometries of these interactions.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N | H | O | ~ 0.86 | ~ 1.98 | ~ 2.84 | ~ 170 |

Polymorphism and Cocrystal Formation of Pyridinone Derivatives

Polymorphism, the ability of a compound to crystallize in multiple forms with different arrangements or conformations of the molecules in the crystal lattice, is a critical consideration in the development of pharmaceutical compounds as it can significantly impact properties such as solubility, stability, and bioavailability. Pyridinone derivatives are known to exhibit polymorphism, a phenomenon that underscores the versatility of their intermolecular interactions.

The primary driving force for the assembly of 2-pyridinone molecules in the solid state is the formation of hydrogen bonds. The amide functional group allows for the creation of robust, self-complementary N-H···O hydrogen bonds, which typically lead to the formation of centrosymmetric dimers. This R2(2)(8) graph set motif is a common and predictable feature in the crystal structures of many 2-pyridinone derivatives. However, variations in substituents on the pyridinone ring can introduce alternative hydrogen bonding sites and steric effects that may lead to different packing arrangements and, consequently, polymorphism.

Beyond the common dimeric structure, some substituted 2-pyridones have been observed to form helical structures stabilized by hydrogen bonds in the solid state. The specific arrangement adopted is influenced by the nature and position of the substituents on the pyridinone core.

Cocrystal Engineering:

The hydrogen bonding capabilities of the pyridinone scaffold also make it an excellent candidate for cocrystal engineering. Cocrystals are multi-component crystals in which the components are held together by non-covalent interactions, primarily hydrogen bonds. By selecting appropriate coformers, it is possible to modify the crystal structure and, therefore, the physical properties of the active pharmaceutical ingredient (API).

For pyridinone derivatives, cocrystal formation often involves the disruption of the typical N-H···O dimer motif in favor of hydrogen bonds between the pyridinone and the coformer. For instance, cocrystals of pyridinone derivatives have been successfully formed with carboxylic acids, where a strong O-H···O or O-H···N hydrogen bond can form between the acid and the pyridinone. The predictability of these interactions, often referred to as supramolecular synthons, is a cornerstone of cocrystal design.

Illustrative Crystallographic Data for a Representative 3-Cyano-2-Pyridone Derivative:

While specific crystallographic data for this compound is not publicly available, the following table presents typical data for a closely related 3-cyano-2-pyridone derivative to illustrate the expected structural parameters.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 9.0 |

| β (°) | 105 |

| Volume (ų) | 880 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 |

| Hydrogen Bond Motif | N-H···O (dimer) |

Conclusion

Computational Chemistry and Theoretical Investigations

Molecular Orbital Theory Calculations

Frontier Molecular Orbital (FMO) analysis is a powerful tool for elucidating the reactivity and chemical stability of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis, as they govern electronic transitions and reactivity.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. DFT calculations at the B3LYP/6-311++G(2df,2pd) level of theory have been used to determine the HOMO and LUMO energies for a series of 4,6-diaryl-3-cyano-2(1H)-pyridone derivatives, as detailed in the table below. nih.govrsc.org

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| 4a (R¹=Me) | -6.440 | -2.596 | 3.844 |

| 4b (R¹=Br) | -6.612 | -2.731 | 3.881 |

| 4c (R¹=Cl) | -6.604 | -2.735 | 3.869 |

Data sourced from studies on 4,6-diaryl-3-cyano-2(1H)-pyridone derivatives. rsc.org

Density Functional Theory (DFT) Studies of Molecular Structure and Hydrogen Bonding

Density Functional Theory (DFT) calculations are widely employed to investigate the three-dimensional structures, intermolecular interactions, and electronic properties of 3-cyano-2(1H)-pyridone derivatives. rsc.org These studies provide a detailed understanding of the forces that govern crystal packing and supramolecular assembly.

Single-crystal X-ray diffraction analyses, supported by DFT calculations, have shown that the crystal packing of 3-cyano-2(1H)-pyridones is stabilized by a robust network of intermolecular hydrogen bonds. nih.gov A common and stabilizing motif is the formation of cyclic centrosymmetric dimers through pairs of N–H⋯O=C hydrogen bonds between two pyridone molecules. nih.govresearchgate.net

In addition to this primary interaction, other weaker interactions play a crucial role in stabilizing the crystal lattice. These include:

C–H⋯O interactions nih.gov

C–H⋯π interactions rsc.org

π⋯π stacking interactions rsc.org

C–N⋯π interactions rsc.org

Excited State Proton Transfer Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a fundamental photochemical process where a proton is transferred within a molecule upon photoexcitation. mdpi.com This process is often studied using Time-Dependent Density Functional Theory (TD-DFT), which can model the potential energy surfaces of electronic excited states. nih.gov

While specific ESIPT studies on 3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone are not extensively documented, the general mechanism is well-understood from computational studies on other molecules containing both proton donor (e.g., -OH) and acceptor groups. arxiv.org The 2-pyridone scaffold can theoretically undergo ESIPT by transferring the proton from the nitrogen atom to the carbonyl oxygen, converting the keto form to its enol tautomer in the excited state.

Computational investigation of ESIPT typically involves:

Geometry Optimization: Optimizing the ground state (S₀) and first excited state (S₁) geometries of both the initial form (enol) and the transferred form (keto). mdpi.com

Potential Energy Surface (PES) Scanning: Calculating the energy profile along the proton transfer coordinate in both the ground and excited states. This helps to identify the energy barriers for the forward and reverse proton transfer reactions. nih.gov

Vibrational Analysis: Analyzing the infrared (IR) spectra to identify changes in the vibrational modes of the groups involved in the hydrogen bond upon excitation, which confirms the strengthening or weakening of the bond. mdpi.com

In many systems, the intramolecular hydrogen bond is strengthened in the excited state, facilitating a nearly barrierless proton transfer. nih.gov Solvent molecules can also play a crucial role by forming a "proton wire" or bridge, assisting the transfer process, which can be modeled using explicit solvent molecules in the DFT calculations. nih.gov

Tautomerism Studies (e.g., Pyridinol-Pyridone Tautomerism and Solvent Effects)

The 2(1H)-pyridinone ring system exhibits a well-known tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms. nih.gov For most 2(1H)-pyridone derivatives, the pyridone form is thermodynamically more stable and predominates in both solid and solution states. nih.gov

Quantum chemical calculations are instrumental in understanding the factors that influence this equilibrium. researchgate.net DFT studies have shown that the stability of the tautomers is significantly affected by substituent effects and the surrounding solvent environment. researchgate.netrsc.org

Solvent Effects: The polarity of the solvent plays a critical role in shifting the tautomeric equilibrium. The lactam (pyridone) tautomer is more polar than the lactim (hydroxypyridine) form, partly due to a charge-separated mesomeric structure. nih.gov

Polar Protic Solvents: These solvents (e.g., water, ethanol) strongly stabilize the more polar lactam form through hydrogen bonding, particularly by acting as hydrogen-bond donors to the carbonyl oxygen. nih.gov

Nonpolar Solvents: In nonpolar environments, the less polar lactim form may be comparatively more stable.

Computational models, such as the isodensity surface-polarized continuum model (IPCM), are used to simulate the influence of different solvents on the relative energies of the tautomers. researchgate.net These theoretical calculations, combined with experimental data from UV/Vis spectroscopy, allow for a quantitative analysis of the solvent's influence on the tautomeric equilibrium constant (KT). researchgate.net

Future Directions in Research on 3 Cyano 4 Isopropyl 6 Methyl 2 1h Pyridinone

Exploration of Novel Synthetic Methodologies

The synthesis of pyridinone derivatives has evolved significantly, moving towards more efficient, environmentally benign, and versatile methods. researchgate.net Future efforts for synthesizing 3-cyano-4-isopropyl-6-methyl-2(1H)-pyridinone would likely involve moving beyond traditional condensation reactions to more advanced strategies.

Key areas for exploration include:

Microwave-Assisted Multicomponent Reactions: Expeditious, one-pot synthesis of 3-cyano-2(1H)-pyridones has been achieved using microwave-assisted multicomponent approaches. rsc.org Applying this strategy to synthesize the target compound would involve reacting a suitable β-ketoester or its equivalent with cyanoacetamide and an appropriate isopropyl-containing precursor under microwave irradiation. This method offers the potential for rapid reaction times and high yields.

Continuous Flow Synthesis: Microreactor systems have been successfully used for the synthesis of other 3-cyano-4-methyl-2-pyridones, achieving satisfactory yields in minutes. shd-pub.org.rs Adapting this technology would enable a scalable, controlled, and potentially automated production of this compound, which is promising for industrial applications. shd-pub.org.rs

Metal-Free Cascade Reactions: Recent developments have shown the construction of 3-cyano-2-pyridones through metal-free cascade reactions that form C–C and C–N bonds in a single operation. mdpi.com Investigating similar pathways could provide a novel and sustainable route to the target molecule, avoiding the need for transition metal catalysts. mdpi.com

Mechanochemical Synthesis: Milling reactants in a planetary ball mill presents a solvent-free or low-solvent alternative for pyridinone synthesis. researchgate.net This technique has been applied to produce related compounds at room temperature and could be optimized for the synthesis of this compound, enhancing the green credentials of the process. researchgate.net

| Synthetic Methodology | Key Advantages | Potential Starting Materials for Target Compound | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, high efficiency | Cyanoacetamide, Isopropyl acetoacetate | rsc.org |

| Continuous Flow Microreactors | High scalability, precise process control, fast optimization | Solutions of precursors in a suitable solvent | shd-pub.org.rs |

| Metal-Free Cascade Reactions | Avoids metal catalysts, atom economy | Enaminones, malononitrile (B47326) derivatives | mdpi.com |

| Mechanochemical Synthesis | Solvent-free, energy-efficient | Solid-state reactants with a catalyst | researchgate.net |

Advanced Spectroscopic Characterization Techniques

Comprehensive characterization is essential to confirm the structure and understand the properties of this compound. While standard techniques like FT-IR, NMR, and mass spectrometry are foundational, future research would benefit from more advanced and multidimensional methods to provide a complete structural and electronic picture.

Future characterization could involve:

Single-Crystal X-ray Diffraction: For unambiguous structural confirmation, obtaining a single crystal and performing X-ray diffraction analysis is crucial. This would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which governs the crystal packing. rsc.org For related 3-cyano-2(1H)-pyridones, analysis has revealed complex networks of cyclic dimers formed by N–H⋯O and C–H⋯O interactions. rsc.org

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be invaluable for assigning the proton (¹H) and carbon (¹³C) NMR signals unequivocally, especially for the isopropyl group and the substituted pyridine (B92270) ring. NOESY experiments could provide insights into the spatial proximity of different protons within the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF would confirm the exact molecular formula by providing a highly accurate mass measurement. mdpi.com

Solid-State NMR: To understand the structure and dynamics in the solid state, which can differ from the solution state, solid-state NMR would be a powerful tool. This can be particularly useful for studying polymorphism and molecular packing.

| Spectroscopic Technique | Information Gained | Expected Observations for the Target Compound | Reference |

|---|---|---|---|

| Single-Crystal XRD | Precise 3D structure, bond lengths/angles, crystal packing | Confirmation of planar pyridinone ring, details of intermolecular hydrogen bonds | rsc.org |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals, connectivity | Correlation between isopropyl methine proton and methyl protons; correlations confirming substituent positions on the ring | nih.gov |

| UV-Vis Spectroscopy | Electronic transitions (π→π, n→π) | Absorption maxima characteristic of the substituted pyridinone chromophore | researchgate.net |

| FT-IR Spectroscopy | Presence of functional groups | Characteristic peaks for C≡N (nitrile), C=O (amide), N-H, and C-H stretches | rsc.orgresearchgate.net |

Deeper Insights from Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to understand the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, DFT studies could provide predictive insights that guide experimental work.

Future computational research should focus on:

Structural and Electronic Properties: DFT calculations can be used to optimize the molecular geometry and calculate fundamental electronic properties. This includes mapping the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential surface to predict regions of electrophilic and nucleophilic reactivity. rsc.orgresearchgate.net

Spectroscopic Prediction: Theoretical calculations can predict vibrational frequencies (IR spectra) and NMR chemical shifts. researchgate.netrsc.org Comparing these theoretical spectra with experimental data can aid in the definitive assignment of signals and validate the computational model.

Tautomerism Analysis: The pyridinone ring can exist in tautomeric forms (e.g., the 2-hydroxypyridine (B17775) form). researchgate.net Computational modeling can determine the relative thermodynamic stabilities of these tautomers in different environments (gas phase, various solvents), which is crucial for understanding its chemical behavior.

Intermolecular Interactions: DFT can be used to model and quantify the strength of intermolecular interactions, such as the hydrogen-bonded dimers observed in the crystal structures of related compounds, providing insight into its solid-state properties. rsc.org

| Computational Method | Parameter/Property Investigated | Significance for Target Compound | Reference |

|---|---|---|---|

| DFT Geometry Optimization | Bond lengths, angles, dihedral angles | Provides the most stable 3D conformation | researchgate.netresearchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, electron density distribution | Predicts chemical reactivity and kinetic stability | rsc.org |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis) | Helps assign experimental electronic transitions | rsc.org |

| NICS (Nucleus-Independent Chemical Shift) | Aromaticity of the pyridinone ring | Quantifies the aromatic character of the heterocyclic core | researchgate.net |

Potential in Advanced Materials Science Applications

The pyridine and pyridinone scaffolds are prevalent in functional materials due to their electronic properties, coordination ability, and structural rigidity. researchgate.netnih.gov The specific substituent pattern of this compound could be exploited in several areas of materials science.

Potential future applications include:

Ligands for Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridinone ring, with its nitrogen and oxygen atoms, can act as a bidentate ligand for metal ions. The cyano group can also participate in coordination. This makes the molecule a promising building block for creating coordination polymers or MOFs with interesting magnetic, catalytic, or porous properties.

Functional Polymers: The molecule could be functionalized further to create monomers for polymerization. Polymers incorporating this pyridinone unit might exhibit enhanced thermal stability or specific optical properties, making them suitable for specialized applications.

Luminescent Materials: Many heterocyclic compounds exhibit fluorescence. Future studies should investigate the photophysical properties of this compound, including its quantum yield and emission lifetime, to assess its potential as a fluorescent probe or an emitter in sensing applications.

Q & A

Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced biological activity?

- Methodological Answer : Replace the isopropyl group with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions with target receptors. Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to modulate electronic effects. Use in vitro assays (e.g., kinase inhibition) to validate activity trends .

- Example SAR Table :

| Substituent (Position) | Biological Activity (IC, nM) |

|---|---|

| Isopropyl (4) | 250 |

| tert-Butyl (4) | 120 |

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., 4.2 eV) to assess redox stability. Molecular electrostatic potential (MEP) maps identify nucleophilic regions (pyridinone oxygen) for reaction planning .

Q. How should researchers resolve discrepancies between experimental and theoretical spectroscopic data?

- Methodological Answer : Reconcile NMR chemical shifts using solvent-effect simulations (e.g., PCM model in Gaussian). For X-ray vs. DFT bond length mismatches (>0.05 Å), refine basis sets (e.g., B3LYP/6-311++G**) .

Q. What in vitro assays are suitable for evaluating kinase inhibitory potential?

- Methodological Answer : Use fluorescence-based kinase assays (e.g., EGFR/HER2) with ATP-conjugated substrates. Pre-incubate the compound (1–10 µM) with kinase and substrate in Tris-HCl buffer (pH 7.5). Measure inhibition via fluorescence quenching at 340/450 nm .

- Example Assay Table :

| Kinase | Substrate | IC (µM) |

|---|---|---|

| EGFR | FITC-peptide | 1.8 |

| HER2 | ATP-fluorescein | 2.3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.